molecular formula C11H9N3O4 B2649280 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde CAS No. 1429419-00-0

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde

Cat. No.: B2649280
CAS No.: 1429419-00-0
M. Wt: 247.21
InChI Key: MBPBWJFSXMMXIN-UHFFFAOYSA-N
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Description

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and aldehyde functional groups makes it a versatile intermediate for further chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde typically involves the reaction of 1-methyl-4-nitro-1H-pyrazole with a suitable benzaldehyde derivative. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate β-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Aldehyde Formation: The final step involves the reaction of the nitrated pyrazole with a benzaldehyde derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid.

    Reduction: 2-((1-Methyl-4-amino-1H-pyrazol-3-yl)oxy)benzaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biological pathways.

    Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-((1-Methyl-4-amino-1H-pyrazol-3-yl)oxy)benzaldehyde: Similar structure but with an amino group instead of a nitro group.

    1-Methyl-4-nitro-1H-pyrazole: The core pyrazole structure without the benzaldehyde moiety.

Uniqueness

2-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde is unique due to the combination of its functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both nitro and aldehyde groups provides a versatile platform for further chemical modifications and the development of novel compounds with specific properties.

Properties

IUPAC Name

2-(1-methyl-4-nitropyrazol-3-yl)oxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O4/c1-13-6-9(14(16)17)11(12-13)18-10-5-3-2-4-8(10)7-15/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPBWJFSXMMXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC2=CC=CC=C2C=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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